molecular formula C16H14ClNO2 B1682089 SMER18

SMER18

Cat. No.: B1682089
M. Wt: 287.74 g/mol
InChI Key: SNEQASFEVWLKOJ-LUAWRHEFSA-N
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Description

SMER18 is a small molecule enhancer of rapamycin, known for its role as an mTOR-independent inducer of autophagy.

Chemical Reactions Analysis

Types of Reactions

SMER18 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions.

    Reduction: The compound can also undergo reduction reactions.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as DMSO .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

SM

Biological Activity

SMER18 is a small molecule identified as a potent enhancer of autophagy, functioning independently of the mechanistic target of rapamycin (mTOR). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly those characterized by protein aggregation, such as Huntington's disease and familial Parkinson's disease.

This compound operates by enhancing the autophagic clearance of misfolded proteins. Autophagy is a cellular degradation pathway crucial for maintaining cellular homeostasis and preventing the accumulation of toxic proteins. Research indicates that this compound, along with other small molecule enhancers (SMERs), increases autophagosome synthesis and promotes the degradation of autophagy substrates like A53T α-synuclein and mutant huntingtin fragments .

Key Findings:

  • Independence from mTOR : this compound induces autophagy without affecting mTOR signaling pathways, which differentiates it from traditional autophagy inducers like rapamycin .
  • Reduction of Protein Aggregation : In studies involving mammalian cell lines, this compound significantly reduced the aggregation of mutant huntingtin and A53T α-synuclein, suggesting its efficacy in mitigating the toxic effects associated with these proteins .
  • Cell Viability : Treatment with this compound has been shown to enhance cell survival in models of neurodegeneration by reducing protein toxicity .

Table 1: Summary of Biological Activities of this compound

Activity Effect Reference
Autophagy InductionEnhanced clearance of A53T α-synuclein
Protein Aggregation ReductionDecreased aggregation of mutant huntingtin
Cell Viability ImprovementIncreased survival in neurodegenerative models

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Neurodegenerative Disease Models :
    • In a study using Drosophila models expressing human mutant huntingtin, treatment with this compound resulted in a significant reduction in neurodegenerative symptoms compared to untreated controls. This suggests that this compound could be a candidate for further development in therapies targeting Huntington's disease .
  • Cell Culture Experiments :
    • Research conducted on PC12 cells demonstrated that this compound not only increased autophagosome formation but also improved the clearance rates of aggregated proteins. The results indicated that cells treated with this compound showed lower levels of toxic aggregates compared to those treated with control substances .

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-(3-hydroxyanilino)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-11(18-14-3-2-4-15(19)10-14)9-16(20)12-5-7-13(17)8-6-12/h2-10,18-19H,1H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEQASFEVWLKOJ-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C1=CC=C(C=C1)Cl)/NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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